REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](C(OCC)=O)=[C:5]([CH3:14])[C:6]=1[CH2:7][CH2:8][C:9]([O:11]CC)=[O:10].[OH-].[Na+].Cl>>[C:9]([CH2:8][CH2:7][C:6]1[C:5]([CH3:14])=[CH:4][NH:3][C:2]=1[CH3:1])([OH:11])=[O:10] |f:1.2|
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Name
|
|
Quantity
|
1.07 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
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Name
|
|
Quantity
|
3.2 L
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser and an addition funnel
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Type
|
TEMPERATURE
|
Details
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heated in an oil bath
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Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours after which time the internal temperature
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Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
was 96° C.
|
Type
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DISSOLUTION
|
Details
|
all solids were dissolved
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
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CUSTOM
|
Details
|
The heating bath was removed
|
Type
|
ADDITION
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Details
|
12N Hydrochloric acid (˜1.3 L) was slowly added
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Type
|
ADDITION
|
Details
|
After about 50% of the acid was added gas evolution
|
Type
|
CUSTOM
|
Details
|
reached 60° C
|
Type
|
ADDITION
|
Details
|
As more acid was added
|
Type
|
TEMPERATURE
|
Details
|
gas evolution increased
|
Type
|
CUSTOM
|
Details
|
a yellow precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath to 8° C
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed twice with 0.5 L of distilled water
|
Type
|
CUSTOM
|
Details
|
dried for 48 hours in a vacuum oven at 55-60° C.
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=C(NC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 677 g | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |